Dodecyl-2-n,n-dimethylaminopropionate
CAS No.: 149196-89-4
Cat. No.: VC21089551
Molecular Formula: C17H35NO2
Molecular Weight: 285.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149196-89-4 |
|---|---|
| Molecular Formula | C17H35NO2 |
| Molecular Weight | 285.5 g/mol |
| IUPAC Name | dodecyl (2S)-2-(dimethylamino)propanoate |
| Standard InChI | InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3/t16-/m0/s1 |
| Standard InChI Key | HSMMSDWNEJLVRY-INIZCTEOSA-N |
| Isomeric SMILES | CCCCCCCCCCCCOC(=O)[C@H](C)N(C)C |
| SMILES | CCCCCCCCCCCCOC(=O)C(C)N(C)C |
| Canonical SMILES | CCCCCCCCCCCCOC(=O)C(C)N(C)C |
Introduction
Chemical Structure and Properties
Dodecyl-2-n,n-dimethylaminopropionate is chemically defined as an ester of N,N-dimethylalanine and dodecanol. Its molecular structure contains both hydrophilic and lipophilic components, making it an amphiphilic molecule with unique properties that enable its function as a penetration enhancer . When formulated for pharmaceutical applications, this compound is typically prepared as its hydrochloride salt, which appears as a white crystalline solid with a melting range of 88-93°C .
The compound possesses several distinguishing physical and chemical characteristics that contribute to its functionality. It has a pKa of 4.87 and demonstrates considerable water solubility, up to approximately 40% w/v . This combination of properties allows it to interact effectively with both lipid and aqueous environments found in biological systems. The molecular formula of the hydrochloride salt is C₁₇H₃₆ClNO₂ with a corresponding molar mass of 321.93 g·mol⁻¹ . These properties contribute to its effectiveness in pharmaceutical applications requiring enhanced transdermal delivery.
Physical and Chemical Data
Physical appearance data indicates that the hydrochloride salt form is particularly amenable to formulation in topical preparations. The compound's amphiphilic nature allows it to interact with diverse components of the skin barrier, particularly the lipid bilayers of the stratum corneum. This interaction ultimately facilitates the passage of active pharmaceutical ingredients through the skin's natural protective barriers.
Synthesis Methods
The synthesis of Dodecyl-2-n,n-dimethylaminopropionate follows a well-established two-step process that has been documented in scientific literature. The initial step involves the reaction of n-dodecanol with 2-bromopropionyl halogenide to produce dodecyl 2-bromopropionate as an intermediate . This reaction establishes the ester linkage between the long-chain alcohol and the functional group that will later contain the amine portion.
In the subsequent step, the intermediate compound dodecyl 2-bromopropionate undergoes nucleophilic substitution when reacted with dimethylamine . This reaction completes the formation of Dodecyl-2-n,n-dimethylaminopropionate by introducing the dimethylamino group at the alpha position of the ester. The synthesis methodology demonstrates the careful construction of the molecule to achieve the desired structural characteristics for optimal performance as a penetration enhancer.
Synthetic Route Considerations
The synthetic pathway chosen for producing this compound reflects considerations of reaction efficiency, yield, and purity of the final product. Laboratory preparations typically employ controlled reaction conditions to ensure consistent quality of the synthesized material. The documented synthetic route provides a reliable method for obtaining the compound for research and pharmaceutical applications.
Mechanism of Action
Dodecyl-2-n,n-dimethylaminopropionate functions primarily as a permeation enhancer in transdermal drug delivery systems. Its mechanism of action involves temporarily altering the permeation dynamics of the lipid bilayer in the stratum corneum, the primary barrier of the skin . This temporary modification creates pathways for drug molecules to penetrate more effectively through the normally resistant skin layer.
The compound achieves this enhancement through several complementary mechanisms. It opens up tight junctions between skin cells, thereby increasing paracellular transport opportunities for drug molecules . Additionally, it can improve the solubility of certain pharmaceutical compounds, which results in enhanced drug permeation through improved partitioning into the skin layers . These mechanisms work synergistically to significantly increase the bioavailability of topically applied medications.
Effect on Skin Barrier Function
The interaction of Dodecyl-2-n,n-dimethylaminopropionate with the skin's lipid structures results in a temporary and reversible disruption that allows for increased permeability without causing permanent damage to the barrier function. This characteristic makes it particularly valuable in pharmaceutical applications where controlled and safe enhancement of drug penetration is required.
Comparative Efficacy Studies
Research has demonstrated the superior efficacy of Dodecyl-2-n,n-dimethylaminopropionate compared to other established penetration enhancers. In experimental studies using shed snake skin (Elaphe obsoleta) as a model membrane, this compound showed remarkable enhancement of drug transport across the membrane for several test substances . When compared to Azone and lauryl alcohol, two standard penetration enhancers, Dodecyl-2-n,n-dimethylaminopropionate demonstrated significantly better performance.
For indomethacin, a non-steroidal anti-inflammatory drug, Dodecyl-2-n,n-dimethylaminopropionate increased the flux by 4.7 times compared to Azone and 7.5 times compared to lauryl alcohol . With clonidine, an antihypertensive agent, the enhancement was 1.7 times and 3.1 times greater than Azone and lauryl alcohol, respectively . For hydrocortisone, a corticosteroid, the transport was enhanced 2.4 times compared to Azone and 2.8 times compared to lauryl alcohol . These comparative results clearly establish the superior penetration-enhancing capabilities of Dodecyl-2-n,n-dimethylaminopropionate across a range of drug classes.
Efficacy Data Table
| Drug | Enhancement vs. Azone | Enhancement vs. Lauryl Alcohol |
|---|---|---|
| Indomethacin | 4.7× | 7.5× |
| Clonidine | 1.7× | 3.1× |
| Hydrocortisone | 2.4× | 2.8× |
Clinical Applications
The clinical applications of Dodecyl-2-n,n-dimethylaminopropionate are primarily in the realm of topical drug delivery systems. Currently, it is utilized as a functional excipient in Vitaros, an alprostadil vasodilator cream specifically formulated for the treatment of erectile dysfunction . The incorporation of this penetration enhancer in the formulation allows for effective local delivery of alprostadil through the skin, thereby reducing systemic exposure while maximizing therapeutic effect at the target site.
Another significant application is in MycoVa, a terbinafine antifungal nail lacquer developed for the treatment of onychomycosis . As of the current data, this product is in phase-III clinical trials, demonstrating the ongoing exploration of Dodecyl-2-n,n-dimethylaminopropionate's utility in various drug delivery scenarios. The compound's ability to enhance penetration through the nail plate, which is notoriously difficult to penetrate with topical medications, represents a promising advance in the treatment of fungal nail infections.
Pharmacokinetic Properties
The pharmacokinetic profile of Dodecyl-2-n,n-dimethylaminopropionate indicates minimal systemic absorption when applied topically. The bioavailability of the compound itself is less than 1% following topical application . This limited systemic absorption is advantageous for a penetration enhancer, as it minimizes potential systemic effects while maintaining local functionality.
When absorption does occur, the compound demonstrates high protein binding, exceeding 99% . Metabolism occurs primarily through esterase-mediated processes on cell surfaces and in plasma . This metabolic pathway results in the formation of N,N-dimethylalanine, which is subsequently demethylated to alanine . The elimination half-life is approximately 5 hours, and excretion occurs primarily through the urinary system . These pharmacokinetic characteristics contribute to the compound's favorable safety profile in topical applications.
Research Directions and Future Prospects
Current research on Dodecyl-2-n,n-dimethylaminopropionate continues to explore its potential applications beyond the established uses in erectile dysfunction treatment and antifungal therapy. The compound's proven effectiveness in enhancing the penetration of diverse drug classes suggests numerous possibilities for developing novel drug delivery systems for conditions that would benefit from topical or transdermal administration.
Areas of active investigation include the optimization of formulation parameters to maximize penetration enhancement while maintaining skin compatibility and safety. Additionally, research into the molecular mechanisms of penetration enhancement may lead to the development of derivatives or related compounds with improved properties. Understanding the structure-activity relationships of such penetration enhancers could guide rational design efforts for next-generation transdermal delivery systems.
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